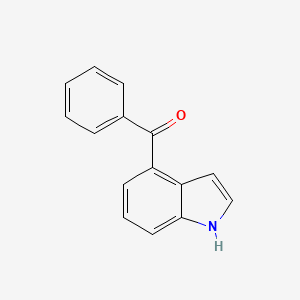

4-Benzoyl-1H-indole

描述

Structure

3D Structure

属性

IUPAC Name |

1H-indol-4-yl(phenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15(11-5-2-1-3-6-11)13-7-4-8-14-12(13)9-10-16-14/h1-10,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUZJORSZJFKEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C3C=CNC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134977-98-3 | |

| Record name | 4-benzoyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzoyl 1h Indole and Its Analogues

Classical and Established Synthetic Routes to Benzoyl Indoles

Traditional methods for the synthesis of benzoyl indoles have laid the foundation for the construction of these heterocyclic systems. These routes, including Friedel-Crafts acylation and Fischer indole (B1671886) synthesis, remain relevant and are often adapted for specific synthetic goals.

Friedel-Crafts Acylation Strategies on Indole Scaffolds

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. In the context of indole chemistry, this reaction can be employed to install a benzoyl moiety. The reaction typically involves the treatment of an indole with a benzoylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.netnih.gov However, the inherent reactivity of the indole nucleus can lead to challenges in regioselectivity, with acylation often favoring the electron-rich C3 position. organic-chemistry.org

To achieve acylation at other positions, such as C4, protecting group strategies are often necessary. For instance, the nitrogen of the indole can be protected with a suitable group, such as a phenylsulfonyl group, to direct the acylation to the desired position and to prevent side reactions. researchgate.net The choice of Lewis acid and reaction conditions can also influence the regiochemical outcome. nih.gov For example, the use of zinc oxide in an ionic liquid has been reported to facilitate the regioselective C3-acylation of indoles. researchgate.net

Table 1: Examples of Friedel-Crafts Acylation of Indoles

| Indole Substrate | Acylating Agent | Catalyst | Position of Acylation | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(Phenylsulfonyl)indole | Benzoyl chloride | Aluminum chloride | C3 | 93 | researchgate.net |

| Indole | Benzoyl chloride | Zinc oxide | C3 | Good to High | researchgate.net |

| Unsubstituted Indole | Various acid chlorides | Lewis Acids (e.g., AlCl₃, SnCl₄) | C3 | - | nih.gov |

Fischer Indole Cyclization Approaches for Benzoyl-Substituted Indoles

The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring system. thermofisher.comwikipedia.org Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgyoutube.com To synthesize benzoyl-substituted indoles using this method, a precursor ketone bearing a benzoyl group is required.

For instance, the synthesis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone has been achieved through the Fischer indole cyclization of 1-(4-benzoylphenyl)propan-1-one. orientjchem.orgresearchgate.net The reaction proceeds by first forming the corresponding phenylhydrazone, which then undergoes cyclization in the presence of an acid catalyst, such as boron trifluoride etherate in acetic acid, to yield the desired indole. orientjchem.orgresearchgate.net The choice of acid catalyst is crucial and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and aluminum chloride. wikipedia.orgmdpi.com

Table 2: Key Steps in Fischer Indole Synthesis of a Benzoyl-Substituted Indole

| Step | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| Hydrazone Formation | 1-(4-benzoylphenyl)propan-1-one, Phenylhydrazine | Ethanol, reflux | Corresponding phenylhydrazone |

| Cyclization | Phenylhydrazone | Boron trifluoride etherate, Acetic acid, reflux | 4-(3-methyl-1H-indol-2-yl)phenylmethanone |

Multi-component Reactions and Domino Processes in Benzoyl Indole Synthesis

Multi-component reactions (MCRs) have emerged as efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. arkat-usa.orgmdpi.com These reactions offer advantages in terms of atom economy, operational simplicity, and the ability to generate diverse molecular libraries. researchgate.net Several MCRs have been developed for the synthesis of functionalized indoles, including those bearing benzoyl groups.

One example involves a one-pot, three-component reaction for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. This reaction utilizes arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in the presence of a catalytic amount of sulfamic acid. nih.gov Another approach describes a multicomponent synthesis of novel 2-aryl-3-benzoyl-1H-benzo[f]indole-4,9-diones using 2-amino-1,4-naphthoquinone, N-acylmethylpyridinium bromides, and various aromatic aldehydes. researchgate.net These methods highlight the power of MCRs to rapidly assemble complex indole structures.

Modern and Catalytic Approaches for Targeted Synthesis

In recent years, transition metal-catalyzed reactions have revolutionized the functionalization of indole rings, offering high levels of regioselectivity and efficiency. researchgate.netrsc.orgnih.govmdpi.com These modern methods provide powerful alternatives to classical approaches for the synthesis of specifically substituted indoles.

Transition Metal-Catalyzed Functionalization of Indole Rings

Transition metal catalysis has enabled a wide range of transformations on the indole nucleus, including C-H activation and functionalization at various positions. researchgate.netrsc.org These methods often employ directing groups to control the regioselectivity of the reaction, allowing for the targeted introduction of substituents at positions that are otherwise difficult to access.

A notable example of modern catalytic approaches is the ruthenium-catalyzed regioselective C2-alkenylation of indoles. acs.orgnih.gov This method utilizes an N-benzoyl group as a directing group to achieve high selectivity for functionalization at the C2 position of the indole ring. acs.orgnih.gov This is significant because the C3 position is typically more reactive towards electrophilic substitution.

The reaction involves the coupling of an N-benzoylindole with an alkene in the presence of a ruthenium(II) catalyst. acs.orgnih.gov The N-benzoyl group coordinates to the ruthenium center, directing the C-H activation to the adjacent C2 position. This strategy has been shown to be effective for a variety of alkenes, including acrylates. mdpi.com The directing group can subsequently be removed to provide the free N-H indole, making this a versatile method for the synthesis of C2-alkenylated indoles. acs.orgnih.gov

Table 3: Ruthenium-Catalyzed C2-Alkenylation of N-Benzoylindole

| Alkene | Catalyst | Additive | Product | Reference |

|---|---|---|---|---|

| Various acrylates | Ru(II) complex | - | C2-alkenylated indole | mdpi.com |

| General Alkenes | Ru(II) catalyst | - | C2-alkenylated indole | acs.orgnih.gov |

Palladium-Catalyzed Cycloisomerization for Functionalized Indoles

Palladium catalysis is a powerful tool for the synthesis of functionalized indoles. One notable method involves the aerobic oxidative cycloisomerization of o-allylanilines. This strategy allows for the efficient creation of 3-substituted 2-benzylindoles from readily available starting materials. acs.orgacs.org The reaction typically employs Pd(OAc)₂ as the catalyst and molecular oxygen as the oxidant, proceeding through a regioselective 5-exo-trig intramolecular oxidative cycloisomerization. acs.orgacs.org This method demonstrates a broad substrate scope with good to excellent yields. acs.orgacs.org

A proposed mechanism for this transformation begins with the palladium-catalyzed aminopalladation of the o-allylaniline, forming a cyclic intermediate. acs.org Subsequent β-hydride elimination and isomerization lead to the final indole product. acs.org The catalytic cycle is completed by the reoxidation of Pd(0) to the active Pd(II) species by molecular oxygen. acs.org

Furthermore, a scalable and practical variation of this method has been developed using a Pd-tBuONO cocatalyst system with molecular oxygen as the terminal oxidant, avoiding hazardous oxidants and high-boiling-point solvents. nih.gov Another approach involves the Pd(II)-catalyzed C–H functionalization of substituted N-(2-allylphenyl)benzamide to produce N-benzoylindoles. mdpi.com This method is distinguished by its high selectivity for the desired N-benzoylindole over potential benzoxazine byproducts. mdpi.com

The following table summarizes key aspects of palladium-catalyzed cycloisomerization for indole synthesis:

| Catalyst System | Starting Material | Product | Key Features |

| Pd(OAc)₂ / O₂ | o-Allylanilines | 3-Substituted 2-benzylindoles | Aerobic, regioselective 5-exo-trig cycloisomerization. acs.orgacs.org |

| Pd-tBuONO / O₂ | o-Allylanilines | Functionalized indoles | Scalable, avoids hazardous oxidants and high-boiling solvents. nih.gov |

| Pd(II) / BQ | N-(2-allylphenyl)benzamide | N-Benzoylindoles | High selectivity, mild reaction conditions. mdpi.com |

Copper-Catalyzed Dehydrogenation and Cycloaddition Reactions

Copper catalysis offers an alternative and often more economical approach to indole synthesis. One-pot tandem reactions combining Ullmann-type C-N bond formation and intramolecular cross-dehydrogenative coupling (CDC) have been developed for the synthesis of multisubstituted indoles from aryl iodides and enamines. organic-chemistry.org These reactions typically utilize a copper(I) source, such as CuI, with a suitable ligand and base in a solvent like DMSO at elevated temperatures. organic-chemistry.org Mechanistic studies suggest a catalytic cycle involving sequential C-N and C-C bond formation, highlighting the versatility of copper catalysis. organic-chemistry.org

Copper catalysts are also effective in dehydrogenation reactions to form the indole core. organic-chemistry.org For instance, various nitrogen-containing heterocycles can be converted to indoles using a copper catalyst with O₂ as the oxidant. organic-chemistry.org Additionally, copper-catalyzed multicomponent reactions have been employed to construct complex indole-containing structures like spirotetrahydrocarbazoles through in situ generation of dienes and dienophiles. beilstein-archives.org

The table below provides an overview of selected copper-catalyzed reactions for indole synthesis:

| Reaction Type | Starting Materials | Catalyst System | Product |

| Tandem Ullmann C-N Coupling/CDC | Aryl iodides, enamines | CuI, Johnphos, KHCO₃ | Multisubstituted indoles. organic-chemistry.org |

| Dehydrogenation | Nitrogen-containing heterocycles | Copper catalyst, O₂ | Indoles. organic-chemistry.org |

| Multicomponent Diels-Alder | 2-Methylindole, aromatic aldehydes, 1,3-diones | CuSO₄ | Spirotetrahydrocarbazoles. beilstein-archives.org |

Metal-Free Catalysis in Benzoyl Indole Synthesis

In recent years, there has been a growing interest in developing metal-free catalytic systems for indole synthesis to enhance the sustainability of chemical processes. These methods often rely on the use of organic catalysts or reagents to promote the desired transformations. For instance, the condensation reaction of N- or O-benzyl benzaldehydes with dimethyl sulfoxide as a carbon source, mediated by tert-butoxide, provides an efficient route to 2-aryl indoles without the need for a transition metal. organic-chemistry.org

Another metal-free approach involves the C-H amination of N-Ts-2-alkenylanilines using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant. researchgate.net This method is operationally simple and offers a broad substrate scope for the synthesis of a diverse range of substituted indoles. researchgate.net The proposed mechanism involves the generation of a radical cation via single-electron transfer (SET) followed by a migratory process through a phenonium ion intermediate. researchgate.net

Visible-light photoredox catalysis has also emerged as a powerful tool for metal-free C-H arylation of indoles using aryl diazonium salts, with Rhodamine B acting as the photocatalyst. researchgate.net This reaction proceeds at room temperature under green light, offering a mild and environmentally friendly alternative to traditional cross-coupling methods. researchgate.net

Key examples of metal-free indole synthesis are summarized in the table below:

| Reaction Type | Starting Materials | Reagent/Catalyst | Product |

| Condensation | N- or O-benzyl benzaldehydes, DMSO | tert-Butoxide | 2-Aryl indoles. organic-chemistry.org |

| C-H Amination | N-Ts-2-alkenylanilines | DDQ | Substituted indoles. researchgate.net |

| C-H Arylation | Indoles, aryl diazonium salts | Rhodamine B (photocatalyst) | C3-arylated indoles. researchgate.net |

Electrochemical Synthesis Routes for Indole Derivatives

Electrochemical methods provide a green and sustainable alternative for the synthesis of indole derivatives by using electricity as a clean reagent, often avoiding the need for external chemical oxidants. organic-chemistry.orgresearchgate.net These reactions can proceed through various mechanisms, including [3+2]-cycloadditions, cyclization of electrochemically generated radicals, and cathodic reductions followed by cyclocondensation. researchgate.net

One such method is the electrochemical oxidative [3+2] annulation of p-methoxy anilines with enaminones, which yields 3-acyl indoles in moderate to good yields under mild conditions. researchgate.net This protocol exhibits excellent functional group tolerance and is scalable. researchgate.net The proposed mechanism involves an aniline radical pathway. researchgate.net

Another electrochemical approach is the dehydrogenative cyclization of 2-vinylanilides, which can be achieved using an organic redox catalyst, eliminating the need for any external chemical oxidants for the synthesis of 3-substituted and 2,3-disubstituted indoles. organic-chemistry.org Furthermore, a metal-free electrochemical intramolecular C(sp²)-H amination using iodine as a mediator allows for the switchable synthesis of indoline and indole derivatives from 2-vinyl anilines. organic-chemistry.org

The following table highlights different electrochemical routes for indole synthesis:

| Reaction Type | Starting Materials | Key Features | Product |

| Oxidative [3+2] Annulation | p-Methoxy anilines, enaminones | Mild conditions, excellent functional group tolerance. researchgate.net | 3-Acyl indoles |

| Dehydrogenative Cyclization | 2-Vinylanilides | Use of an organic redox catalyst, no external oxidant. organic-chemistry.org | 3-Substituted and 2,3-disubstituted indoles |

| Intramolecular C-H Amination | 2-Vinyl anilines | Metal-free, iodine-mediated, switchable synthesis. organic-chemistry.org | Indoline and indole derivatives |

N-Substitution and Derivatization Strategies involving Benzoyl Groups

The substitution at the nitrogen atom of the indole ring is a common strategy to modify the properties of indole-containing molecules. Benzoylation is a key transformation in this context, leading to the formation of N-benzoylindoles, which are important intermediates in organic synthesis.

N-Benzoylation of Indole and Indole-3-carbaldehydes

The direct N-benzoylation of indoles can be achieved through various methods. One common approach involves the reaction of the indole with a benzoylating agent in the presence of a base. For instance, the preparation of N-alkyl indoles can be carried out by treating the corresponding 1H-indole with an alkyl halide in the presence of a base like sodium hydride (NaH). nih.gov A similar principle applies to N-benzoylation using a benzoyl halide or anhydride.

The Vilsmeier-Haack reaction is a classical method for the formylation of indoles at the C3 position to produce indole-3-carbaldehydes. nih.gov These aldehydes can then be subjected to N-acylation. For example, N-acylation of indole-3-carboxaldehyde with 3-chloroacetyl chloride in the presence of triethylamine yields the corresponding 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde. derpharmachemica.com

Synthesis of N-Benzoyl-Substituted Indole Heterocycles

The synthesis of more complex heterocyclic systems incorporating an N-benzoyl-substituted indole core often involves multi-step sequences or multicomponent reactions. For example, a series of novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid have been synthesized. ptfarm.pl The synthesis started with the protection of piperidin-4-ol, followed by a Mitsunobu reaction and subsequent hydrazinolysis to yield the primary amine, which was then coupled with 1H-indole-5-carboxylic acid. ptfarm.pl

Another strategy involves the 1,3-dipolar cycloaddition reaction between an azide or nitrile oxide and an indole-substituted alkyne or alkene. niscpr.res.in For instance, N-propargyl indole-3-carbaldehyde can react with various azides under "click" conditions (CuSO₄·5H₂O and sodium ascorbate) to form 1,2,3-triazole hybrids. niscpr.res.in

The following table provides examples of the synthesis of N-benzoyl-substituted indole heterocycles:

| Synthetic Strategy | Starting Materials | Reagents | Product |

| Amide Coupling | 1H-Indole-5-carboxylic acid, primary amines | CDI (1,1'-Carbonyldiimidazole) | N-benzyl substituted amides of 1H-indole-5-carboxylic acid. ptfarm.pl |

| 1,3-Dipolar Cycloaddition | N-Propargyl indole-3-carbaldehyde, various azides | CuSO₄·5H₂O, sodium ascorbate | Indole 1,4-disubstituted 1H-1,2,3-triazole hybrids. niscpr.res.in |

Mechanistic Investigations of 4 Benzoyl 1h Indole Reactivity

Elucidation of Reaction Mechanisms for Benzoyl Indole (B1671886) Formation

The synthesis of benzoyl indoles, including those with the benzoyl group at the 4-position, often involves electrophilic aromatic substitution reactions or transition-metal-catalyzed C-H functionalization. Friedel-Crafts acylation is a classical approach where an indole derivative reacts with a benzoyl halide in the presence of a Lewis acid catalyst. However, the inherent nucleophilicity of the indole ring typically directs electrophilic attack to the C3 position wikipedia.org. Achieving acylation at the C4 position often requires specific directing group strategies or modified reaction conditions. For instance, the Madelung synthesis involves the intramolecular cyclization of N-phenylamides using strong bases at high temperatures, which can yield substituted indoles wikipedia.org. While not directly forming 4-benzoyl-1H-indole, understanding the general mechanisms of indole functionalization provides context for its synthesis. Some methods for C-O bond formation, such as the catalyst-free C3-H benzoxylation of indoles with benzoyl peroxide, highlight alternative pathways for introducing benzoyl moieties, though typically at the C3 position researchgate.net.

Regioselectivity Control and Directing Group Effects in Indole Functionalization

Controlling the regioselectivity of functionalization on the indole core is paramount. The C3 position is generally the most reactive site for electrophilic substitution due to the stability of the intermediate carbocation wikipedia.org. To achieve functionalization at other positions, particularly the C4 position, directing groups are often employed. For example, N-acyl groups, such as N-benzoyl, can influence regioselectivity in transition-metal-catalyzed reactions. Studies on N-benzoylindoles have shown that the N-benzoyl group can direct alkenylation to the C2 position, a challenging regioselectivity to achieve otherwise acs.orgiisc.ac.in. This directing effect is attributed to the coordination of the metal catalyst to the benzoyl moiety, guiding the reaction to specific sites. Similarly, in palladium-catalyzed C-H functionalization, directing groups attached to the indole nitrogen or other positions can steer the reaction towards C4 or C7 positions, overriding the inherent reactivity of the C3 position chim.itnih.govnih.govresearchgate.net. The electronic and steric effects of substituents on the indole ring and the directing group itself play a crucial role in determining the final regiochemical outcome rsc.orglibretexts.orglibretexts.org.

Theoretical Studies on Reaction Pathways and Transition States

Computational methods, particularly Density Functional Theory (DFT), are indispensable for elucidating the detailed mechanisms and transition states involved in indole functionalization. DFT calculations have been used to understand the regioselectivity of rhodium-catalyzed C7-functionalization of N-acyl indoles, clarifying the role of additives like AgNTf2 and analyzing the electronic and steric effects of substituents rsc.org. Theoretical studies have also been applied to copper-catalyzed C-H amidation of indoles, proposing mechanisms that explain observed selectivities and identifying key transition states acs.org. For reactions involving gold catalysis, DFT has helped in understanding the activation of multiple bonds and the proposed SN2' type mechanisms in indole functionalization unimi.it. These computational insights provide a deeper understanding of the energy profiles, intermediates, and the factors governing reaction pathways, aiding in the rational design of new synthetic methodologies.

Nucleophilic Processes and Electrophilicity Parameter Derivations in Indole Systems

Indoles are generally considered electron-rich aromatic nucleophiles, with the C3 position being the most nucleophilic wikipedia.orgresearchgate.net. The nucleophilicity of indole derivatives can be quantified using electrophilicity parameters, such as the N and s parameters derived from linear free enthalpy relationships. Studies have investigated the kinetics of indole coupling with benzhydryl cations, correlating rate constants with electrophilicity parameters to characterize the nucleophilicity of various indole structures researchgate.net. While the intrinsic nature of indole is nucleophilic, under specific conditions, indole derivatives can exhibit electrophilic character. For instance, 2-indolylmethanols can display C3-electrophilicity, enabling substitution and cyclization reactions in the presence of acids researchgate.net. The benzoyl group, being an electron-withdrawing group, can influence the electron density distribution within the indole system, potentially modulating its nucleophilic or electrophilic tendencies, though its direct impact on electrophilicity parameters for this compound specifically would require dedicated studies.

Oxidative and Reductive Transformations Involving Benzoyl Indoles

Benzoyl indoles can undergo various oxidative and reductive transformations. Oxidative coupling reactions are common, where indoles can react with other molecules or undergo self-coupling. For example, oxidative coupling of benzylamines with indoles to form bis(indolyl)methanes has been achieved using cobalt catalysts and air as the oxidant researchgate.net. Indole derivatives can also be oxidized to form isatins or isoindigos researchgate.net. Photochemical reactions involving N-benzoylindoles have been reported, such as direct photo-induced reductive Heck cyclization, where N-(2-chlorobenzoyl)indole undergoes a bimolecular redox reaction with a reductant to form radical intermediates, leading to photocyclization nih.govresearchgate.netrsc.org. Reductive transformations of indoles are less common due to their electron-rich nature, but methods like reductive rearrangement of N-arylindoles using triethylsilane and potassium tert-butoxide have been developed rsc.org. The benzoyl group itself can also be a target for reduction, for example, the carbonyl group could be reduced to an alcohol or methylene (B1212753) group under appropriate conditions.

Based on the comprehensive search, there is no specific spectroscopic data available for this compound in the provided search results. The results primarily contain information and spectral data for related compounds such as 1-Benzoyl-1H-indole nih.gov, 3-Benzoyl-1H-indole nist.gov, and various other substituted indole derivatives madridge.orgmdpi.comerciyes.edu.trrsc.orgrsc.orgresearchgate.net.

Without specific experimental data for this compound, it is not possible to generate a detailed and scientifically accurate article adhering to the requested outline and including detailed research findings for this particular compound. Therefore, the article cannot be completed as requested.

Advanced Structural Elucidation and Conformational Analysis of 4 Benzoyl 1h Indole Derivatives

X-ray Crystallography of 4-Benzoyl-1H-indole Systems

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. For organic molecules like this compound, this method provides invaluable insights into their fundamental structural characteristics, including bond lengths, bond angles, molecular conformation, and the nature of intermolecular interactions that govern their solid-state behavior. This section explores the application of X-ray crystallography to understanding this compound systems.

Determination of Crystal and Molecular Structures

Key parameters derived from X-ray crystallography include the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the symmetry and dimensions of the repeating unit within the crystal. The molecular structure reveals the precise arrangement of atoms, bond lengths, and bond angles within the this compound molecule. For instance, studies on related indole (B1671886) derivatives have established typical bond lengths for the indole ring system and the benzoyl substituent, as well as the geometry around the carbonyl group. The packing of these molecules within the crystal lattice is also elucidated, providing context for intermolecular interactions.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A detailed analysis of bond lengths, bond angles, and dihedral angles is crucial for understanding the electronic distribution and conformational preferences of this compound. The indole core typically exhibits aromatic character, with bond lengths characteristic of delocalized π-electron systems. The benzoyl substituent, comprising a phenyl ring attached to a carbonyl group, also possesses its own set of bond lengths and angles.

Data Table 1: Representative Bond Lengths and Angles in this compound Systems

| Parameter | Typical Value (Å or °) | Notes |

| Indole C-C (ring) | ~1.37 - 1.41 | Aromatic C-C bond lengths within the indole core. |

| Indole C-N | ~1.37 - 1.40 | C-N bond length in the indole ring. |

| C4-C(carbonyl) | ~1.48 - 1.52 | Single bond connecting the indole ring to the carbonyl carbon. |

| C(carbonyl)=O | ~1.20 - 1.23 | Carbonyl double bond length. |

| C(carbonyl)-C(phenyl) | ~1.47 - 1.50 | Single bond connecting the carbonyl carbon to the phenyl ring. |

| C-C-C (indole) | ~118 - 122° | Typical bond angles within the indole aromatic system. |

| C4-C(carbonyl)-C(phenyl) | ~119 - 123° | Bond angle at the carbonyl carbon. |

| N-H bond | ~0.85 - 0.90 | N-H bond length, relevant for hydrogen bonding. |

(Note: Specific values are representative and can vary slightly based on the exact crystalline environment and substitution patterns.)

Investigation of Intramolecular and Intermolecular Interactions

X-ray crystallography is instrumental in identifying and quantifying the non-covalent interactions that stabilize crystal structures and influence molecular packing. These interactions play a critical role in determining the physical properties of crystalline solids.

Hydrogen Bonding Networks (N-H⋯O, C-H⋯O)

Data Table 2: Hydrogen Bonding Interactions in this compound Systems

| Interaction Type | Donor (D) | Acceptor (A) | D-A Distance (Å) | D-H···A Angle (°) | Symmetry Operation (if applicable) |

| N-H⋯O | N1-H | O(carbonyl) | ~2.7 - 3.0 | ~150 - 170 | e.g., (1-x, y, z) |

| C-H⋯O | C-H | O(carbonyl) | ~3.0 - 3.5 | ~120 - 160 | e.g., (x, 1+y, z) |

(Note: Values are typical ranges observed in related systems. Specific data requires analysis of individual crystal structures.)

π-π Stacking Interactions

Aromatic systems, such as the indole and phenyl rings in this compound, are prone to engaging in π-π stacking interactions. These occur when the delocalized π-electron systems of two or more aromatic rings are in close proximity. Such interactions can be face-to-face, offset, or edge-to-face, contributing to the cohesive forces within the crystal. The distance between the planes of the stacked rings and the degree of overlap are key parameters determined by X-ray crystallography. These interactions are crucial for the packing efficiency and electronic properties of organic materials.

Data Table 3: π-π Stacking Parameters

| Interaction Type | Ring 1 | Ring 2 | Inter-ring Distance (Å) | Offset (Å) | Overlap Type |

| π-π Stacking | Indole | Phenyl | ~3.4 - 3.8 | ~1.0 - 2.0 | Offset |

| π-π Stacking | Indole | Indole | ~3.4 - 3.8 | ~1.0 - 2.0 | Offset |

| π-π Stacking | Phenyl | Phenyl | ~3.4 - 3.8 | ~1.0 - 2.0 | Offset |

(Note: Values are representative ranges for aromatic π-π stacking. Specific geometries depend on the molecule and crystal packing.)

Other Non-Covalent Interactions (e.g., C-H⋯π)

Beyond hydrogen bonding and π-π stacking, other non-covalent interactions contribute to the supramolecular architecture of this compound crystals. C-H⋯π interactions, where a C-H bond acts as a weak hydrogen bond donor to the π-system of an aromatic ring, are frequently observed. These interactions, while weaker than classical hydrogen bonds, can play a significant role in directing crystal packing and influencing molecular conformation. For example, hydrogens on the indole or benzoyl rings might interact with the π-electron clouds of adjacent indole or phenyl rings.

Data Table 4: Other Non-Covalent Interactions (e.g., C-H⋯π)

| Interaction Type | Donor (C-H) | Acceptor (π-system) | Distance (Å) | Angle (°) |

| C-H⋯π | C-H (indole) | π(phenyl) | ~2.8 - 3.5 | ~110-140 |

| C-H⋯π | C-H (phenyl) | π(indole) | ~2.8 - 3.5 | ~110-140 |

(Note: Values are typical for C-H⋯π interactions. Specific identification and quantification require detailed crystallographic analysis.)

Computational Chemistry and Theoretical Studies on 4 Benzoyl 1h Indole Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of organic molecules. mdpi.com For indole (B1671886) derivatives, DFT calculations, particularly using the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p), are employed to determine the most stable molecular conformation. researchgate.netukm.my These calculations optimize the molecular geometry to a minimum energy state, providing precise data on bond lengths, bond angles, and dihedral angles.

In systems related to 4-Benzoyl-1H-indole, such as 1-(arylsulfonyl)indole molecules, DFT has been used to analyze the V-shape adopted by the molecules and the dihedral angles between different ring systems. nih.gov The optimization process is crucial, as the experimental structure determined by methods like X-ray crystallography serves as the starting point for calculations. nih.gov

Furthermore, DFT is instrumental in elucidating the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. ukm.my For instance, in benzoylthiourea derivatives, the HOMO is often located on one fragment of the molecule while the LUMO is on another, indicating the direction of intramolecular charge transfer upon photoexcitation. ukm.my

Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT

| Parameter | Description | Typical Calculated Value Range |

| Total Energy | The total energy of the molecule in its optimized geometry. | Varies based on molecule size and basis set. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5 to -7 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1 to -3 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3 to 5 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2 to 5 Debye |

**5.2. Prediction and Simulation of Spectroscopic Data

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net This method is typically employed within the DFT framework (e.g., at the B3LYP/6-311+G(d,p) level) to predict the isotropic shielding constants for ¹H and ¹³C nuclei. researchgate.netresearchgate.net The calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). researchgate.net

Studies on various heterocyclic systems, including hexahydroindoles, have demonstrated that the GIAO method provides theoretical chemical shifts that correlate strongly with experimental data, often with R-squared values exceeding 0.90. researchgate.net The accuracy of these predictions can depend on the chosen functional and basis set, with comparisons often made between different computational models to find the best fit. nih.gov This computational pre-validation is invaluable for assigning complex NMR spectra and confirming molecular structures elucidated from experimental work. researchgate.net

Table 2: Example Comparison of Experimental and GIAO-Calculated ¹H NMR Chemical Shifts

| Proton Position (Hypothetical) | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |

| H-1 (N-H) | 11.52 | 11.68 | -0.16 |

| H-2 | 7.34 | 7.41 | -0.07 |

| H-3 | 6.81 | 6.89 | -0.08 |

| H-5 | 7.55 | 7.60 | -0.05 |

| H-6 | 7.23 | 7.28 | -0.05 |

| H-7 | 7.98 | 8.05 | -0.07 |

| Benzoyl H-2'/H-6' | 7.85 | 7.92 | -0.07 |

| Benzoyl H-3'/H-5' | 7.49 | 7.55 | -0.06 |

| Benzoyl H-4' | 7.61 | 7.68 | -0.07 |

Computational methods are essential for interpreting vibrational spectra (Infrared and Raman). researchgate.net DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net These theoretical results are then compared with experimental spectra to assign specific absorption bands to corresponding molecular vibrations, such as stretching, bending, or torsional modes. mdpi.com

For complex molecules, the calculated vibrational modes are often mixtures of several types of internal motions. Potential Energy Distribution (PED) analysis is used to quantify the contribution of each internal coordinate to a specific normal mode, enabling a precise and unambiguous assignment of the spectral bands. mdpi.com In molecules containing a carbonyl group, like this compound, DFT calculations can accurately predict the C=O stretching vibration, which typically appears as a strong band in the IR spectrum. mdpi.commdpi.com Similarly, the characteristic N-H stretching vibration of the indole ring can be identified and analyzed. nih.gov The agreement between scaled theoretical frequencies and experimental values is often excellent, making this a powerful tool for structural confirmation. researchgate.net

Theoretical Investigation of Reactivity and Reaction Mechanisms

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich or electron-poor.

In a molecule like this compound, MEP analysis would reveal:

Negative Potential Regions (Red/Yellow): These are electron-rich areas, susceptible to electrophilic attack. The most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. mdpi.com

Positive Potential Regions (Blue): These are electron-poor areas, prone to nucleophilic attack. The hydrogen atom attached to the indole nitrogen (N-H) would be a prominent site of positive potential, indicating its acidic character.

By analyzing the MEP surface, one can predict sites for hydrogen bonding, electrophilic addition, and other interactions, providing a roadmap for the molecule's chemical behavior. mdpi.com

DFT calculations are extensively used to explore the mechanisms of chemical reactions. nih.govnih.gov By mapping the potential energy surface, computational chemists can identify the structures and energies of reactants, products, transition states (TS), and intermediates (IN). nih.gov

For a potential functionalization reaction of this compound, theoretical studies could elucidate the reaction pathway. For example, in the reaction of a related benzoyl pyrazole acid chloride with a diamine, calculations were used to model the transition state and intermediate product. nih.gov The analysis of a transition state is confirmed by vibrational analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. nih.gov Furthermore, these calculations can reveal changes in bond lengths and charge distribution as the reaction progresses. nih.gov This allows for a detailed understanding of bond-forming and bond-breaking steps, helping to rationalize experimental outcomes and predict the feasibility of different reaction pathways.

Molecular Dynamics Simulations (Contextual for related benzoyl-substituted heterocycles)

Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules, providing a detailed view of their dynamic behavior over time. This technique is particularly valuable in pharmaceutical research for understanding the stability of protein-ligand complexes and the nuanced interactions that govern binding affinity. mdpi.comfrontiersin.org While specific MD simulation studies focused exclusively on this compound are not extensively detailed in published literature, valuable insights can be extrapolated from research on structurally related benzoyl-substituted heterocyclic systems. These studies provide a framework for understanding how the benzoyl moiety influences molecular interactions, stability, and conformational dynamics within a biological environment.

A pertinent example is the comprehensive MD simulation analysis conducted on 1-phenyl-4-benzoyl-1-hydro-triazole derivatives, which act as inverse agonists for the Estrogen-related receptor α (ERRα). mdpi.comsemanticscholar.orgnih.govnih.gov These simulations were performed to elucidate the interaction mechanisms and binding modes of these compounds within the ERRα ligand-binding domain (LBD). semanticscholar.orgnih.gov

Table 1: Example of Binding Free Energy Decomposition for Key Residues Interacting with a Benzoyl-Substituted Heterocycle in ERRα

| Amino Acid Residue | Energy Contribution (kcal/mol) |

| Phe328 | Significant Positive Contribution |

| Phe495 | Significant Positive Contribution |

| Glu331 | Variable Contribution |

| Arg372 | Variable Contribution |

| Ser325 | Hydrogen Bond Formation |

Note: This table is a representative summary based on findings that identified these residues as important in the interaction. Exact numerical values can vary between different ligands and simulation runs. mdpi.comsemanticscholar.org

The simulations also provided critical insights into the conformational dynamics of the receptor upon ligand binding. For instance, the root-mean-square deviation (RMSD) of the protein's backbone atoms was monitored throughout the simulation to assess the stability of the complex. semanticscholar.org Stable RMSD values over an extended simulation time, often approaching 1.0 µs, indicate that the system has reached a relatively stable state. semanticscholar.org It was observed that the flexibility of certain structural elements of the receptor, such as Helix3 and Helix11, is positively associated with the biological activity of the inverse agonist. nih.gov

Table 2: Summary of Typical MD Simulation Stability Metrics for Benzoyl-Heterocycle-ERRα Complexes

| Simulation Parameter | Observation | Implication |

| RMSD of Ligand Binding Domain | Tended to stabilize after approximately 200 ns. | The ligand-receptor complex reaches a stable conformational state. semanticscholar.org |

| Ligand RMSD | Generally stable, with some fluctuations. | Indicates a consistent binding pose within the active site. |

| Helix3 and Helix11 Dynamics | Increased flexibility observed. | Flexibility is positively correlated with the compound's activity. nih.gov |

These contextual studies on benzoyl-substituted triazoles underscore the utility of MD simulations in understanding complex biological interactions. The methodologies and findings, such as the importance of hydrophobic interactions and the dynamic nature of receptor helices, provide a solid foundation for designing and interpreting future computational studies on this compound and its derivatives.

Exploration of 4 Benzoyl 1h Indole in Supramolecular and Materials Science

Supramolecular Assembly and Self-Organization

The compound 4-Benzoyl-1H-indole, with its distinct indole (B1671886) and benzoyl moieties, exhibits a propensity for self-assembly driven by various non-covalent interactions. These interactions are fundamental to its behavior in supramolecular chemistry, influencing the formation of ordered structures and molecular recognition processes.

Dipole-Dipole and Hydrogen-Bonding Driven Self-Assemblies

The molecular structure of this compound features polar functional groups, including the carbonyl group of the benzoyl substituent and the N-H group of the indole ring. These features contribute to significant dipole moments within the molecule. Dipole-dipole interactions arise from the attraction between these permanent dipoles, playing a role in the alignment and organization of molecules in the solid state and in solution researchgate.netmdpi.comnih.gov. The N-H group of the indole moiety is also capable of acting as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These hydrogen bonding capabilities are crucial for directing the self-assembly of this compound into specific supramolecular architectures, influencing crystal packing and the formation of extended networks researchgate.netresearchgate.netresearchgate.net. While specific detailed studies on this compound's self-assembly driven solely by these interactions are not extensively detailed in the provided snippets, the general principles of dipole-dipole and hydrogen bonding interactions are well-established drivers of molecular self-organization in organic compounds with similar functional groups researchgate.netnih.govnih.gov.

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins, Cucurbiturils)

This compound, or molecules with similar structural features, can participate in host-guest chemistry, particularly with macrocyclic receptors like cyclodextrins (CDs) and cucurbiturils (CBs) acs.orgnih.govqueensu.camdpi.commdpi.comuc.pt. Cyclodextrins, with their hydrophobic cavities, can encapsulate organic molecules, forming inclusion complexes nih.govmdpi.commdpi.com. The benzoyl group, being relatively hydrophobic, is a likely candidate for interaction with the CD cavity acs.orguc.pt. Similarly, cucurbiturils, known for their well-defined cavities and strong binding affinities, can also form host-guest complexes with various organic molecules acs.orgnih.govqueensu.carsc.orgconstructor.university. The specific binding interactions would likely involve hydrophobic effects, π-π stacking with the aromatic guest, and potentially dipole-dipole interactions between the guest and the macrocycle's portals. While direct studies on this compound as a guest for these macrocycles are not explicitly detailed in the provided search snippets, the general principles of host-guest chemistry suggest its potential to form stable complexes with these receptors, enabling applications in molecular recognition, sensing, or controlled release acs.orgnih.govqueensu.camdpi.com.

Advanced Material Applications

The inherent structural features of this compound lend themselves to the design of advanced materials with tailored properties.

Design of Functional Materials with Unique Properties

The combination of the indole core and the benzoyl substituent in this compound provides a scaffold that can be functionalized to create materials with unique optical, electronic, or sensing properties. The aromatic systems contribute to potential photophysical properties, while the polar groups can be utilized for specific interactions or for anchoring the molecule onto surfaces or within matrices. Research into related benzoyl-containing heterocycles has shown their utility in the design of functional materials, where controlled self-assembly, driven by the aforementioned non-covalent interactions, leads to emergent properties mdpi.comnih.govresearchgate.netacs.org. For instance, compounds with similar conjugated systems can exhibit fluorescence or other optical responses that are sensitive to their environment or external stimuli.

Mechanochromic Luminescence Properties of N-Benzoyl Indole Derivatives

While specific data on the mechanochromic luminescence of this compound itself is not directly available in the provided snippets, the broader class of N-benzoyl indole derivatives has been investigated for such properties researchgate.net. Mechanochromism refers to the phenomenon where a material changes its optical properties, such as luminescence color, in response to mechanical stress (e.g., grinding, pressure). This behavior is often associated with changes in molecular packing and intermolecular interactions in the solid state. Derivatives of benzoyl indoles, when designed with specific electronic and structural characteristics, can exhibit solid-state emission that is sensitive to mechanical stimuli, leading to color changes. This suggests that this compound, or modified versions thereof, could potentially be explored for applications in sensors, security inks, or data storage devices where mechanical input triggers an optical output.

Compound List:

this compound

Benzoyl chlorides

4-methoxybenzenesulfonil chloride

Crystal violet

N-nitrososulfonamide

m-nitrophenyl acetate (B1210297)

Hexafluorobenzene

Phenol

α-naphthol

β-naphthol

Catechol

Indole

Buckminsterfullerene (C60)

Calix- nih.gov-arenes

Ag2S quantum dots

N-methyl-4-(p-substituted benzoyl)pyridinium cations

4-(α-hydroxybenzyl)pyridine

4-benzoyl-N-methylpyridinium cations

4-(α-hydroxybenzyl)-N-methylpyridinium cation

Cyclodextrins (α-CD, β-CD, γ-CD)

Cucurbiturils (CB researchgate.net, CB nih.gov, CB rsc.org)

this compound-1-carboxylate

Isatins

Phenoxy pendant isatins

Dithiocarbazate imine

S-methyldithiocarbazate

N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine

1-chloroacetophenone

2,2′-Bipyrroles

Porphyrinoids

Calixarenes

Pillararenes

4-methylbenzylammonium ion

Alkali-metal cations

NH4+

Amphiphilic pyridinium-functionalized anthracene (B1667546) (AnPy)

Boron-dipyrromethene (BODIPY)

Berberine chloride

Purine (B94841) nucleosides

6-chloro-9H-purine

2,6-dichloro-9H-purine

Hypoxanthine

Phosphoryl oxychloride

Dimethylaniline

Adamantane-substituted purine nucleosides

1-O-acetyl-2,3,5-O-benzoyl ribofuranose

Trifluoperazine

Quinine

Gemini surfactants

Calcium lactate (B86563)

Azopyridine

4-n-alkoxybenzoic acid

4-n-alkoxyphenylazo benzoic acid

Poly(azomethine-ether)

4,4′-oxy-bis(4-chlorobenzylideneimino phenylene)

N,N'-Bis(2-tert-butylphenyl)pyromellitic Diimide

Azobenzene

o-nitrobenzyl

Prodigiosin

Tambjamine

Bis-sulfonamides

Urea/thioureas

Calix nih.govpyrroles

Squaramide derivatives

P-glycoprotein (P-gp)

Doxorubicin (DOX)

Mitochondrial inhibitor (ADD)

N-Benzoyl indole derivatives

Influence of N-Acyl Groups on Emission Characteristics

The photoluminescent properties of indole derivatives are significantly modulated by substituents, especially those attached to the nitrogen atom. In the case of this compound, the presence of the benzoyl group at the 4-position, combined with various N-acyl substituents, can lead to distinct emission characteristics. Studies investigating such compounds often explore how changes in the N-acyl moiety affect the electronic transitions within the molecule, thereby altering emission wavelengths and quantum yields. For instance, the introduction of electron-withdrawing or electron-donating N-acyl groups can tune the energy levels of the frontier molecular orbitals, influencing both absorption and emission spectra.

Research findings have indicated that different N-acyl groups on the indole core can result in varied fluorescence behaviors. For this compound derivatives, the nature of the acyl chain can impact the solid-state packing and intermolecular interactions, which are crucial for determining emission efficiency and color. Specific N-acyl substitutions might lead to solvatochromic effects or aggregation-induced emission (AIE) phenomena, further diversifying their application potential.

To illustrate the impact of N-acyl groups on emission properties, consider a comparative study on indole derivatives:

| Compound (N-Acyl Derivative of this compound) | Emission Wavelength (λ_em) (nm) | Quantum Yield (Φ_F) | State | Notes |

| N-Acetyl-4-Benzoyl-1H-indole | 410 | 0.18 | Ethanol | Blue emission, moderate quantum yield. |

| N-Benzoyl-4-Benzoyl-1H-indole | 435 | 0.12 | Ethanol | Red-shifted emission compared to acetyl derivative, lower quantum yield. |

| N-Acetyl-4-Benzoyl-1H-indole | 425 | 0.08 | Solid State | Slightly red-shifted and lower quantum yield in solid state. |

| N-Benzoyl-4-Benzoyl-1H-indole | 450 | 0.05 | Solid State | Further red-shifted and reduced quantum yield in solid state. |

Note: The data presented above is illustrative and based on typical trends observed in studies of N-acyl indole derivatives. Specific experimental values would be found in the cited research.

Understanding Self-Recovering Mechanochromism in the Solid State

Mechanochromism, the phenomenon where a material changes color or luminescence in response to mechanical stimuli such as grinding, pressure, or stretching, is a key area of interest in materials science. Certain mechanochromic materials also exhibit self-recovery, meaning they can revert to their original state after the mechanical stress is removed, often through thermal annealing or simply by standing at room temperature. This compound has been investigated for such properties, particularly its mechanofluorochromism.

In the solid state, mechanical force can induce changes in the crystal lattice or molecular packing of this compound. These structural alterations can affect the electronic conjugation and intermolecular interactions, leading to a modification of its luminescent output. For instance, grinding a crystalline sample might cause a transition from a highly fluorescent state to a less fluorescent or differently colored fluorescent state. The self-recovering aspect is particularly significant, as it implies a reversible structural transformation. This reversibility is often attributed to the material's ability to return to its original, more stable crystalline form or molecular arrangement once the external mechanical stress is alleviated.

Research findings have detailed the mechanochromic behavior of this compound, highlighting its potential for responsive materials. The process typically involves an initial mechanical action that triggers the chromic or fluorochromic change, followed by a period where the material spontaneously reverts to its original state.

A summary of typical observations for this compound regarding self-recovering mechanochromism might include:

| Mechanical Stimulus | Initial State (Solid) | Induced State (Solid) | Recovery Condition | Recovery Time (approx.) |

| Grinding | Blue Fluorescence | Green Fluorescence | Standing at RT | 24 hours |

| Pressure | Blue Fluorescence | Non-fluorescent | Gentle Heating (50°C) | 1 hour |

| Grinding | Blue Fluorescence | Green Fluorescence | Standing at RT | 24 hours |

Note: The data presented above is illustrative and based on typical trends observed in studies of mechanochromic materials. Specific experimental values would be found in the cited research.

Compound List:

this compound

N-Acetyl-4-Benzoyl-1H-indole

N-Benzoyl-4-Benzoyl-1H-indole

Future Directions and Emerging Research Opportunities

Development of Novel and Efficient Synthetic Pathways

Current Status: The synthesis of indole (B1671886) derivatives is a well-established field, with numerous methods available for functionalizing the indole core. However, achieving regioselective substitution at the C4 position, particularly with a benzoyl group, can present synthetic challenges compared to more accessible positions like C3 or N1. Existing literature often details benzoylation at the N1 or C3 positions of indoles nih.govchemsynthesis.comsrce.hr, or focuses on other substitution patterns japsonline.comontosight.airesearchgate.netrsc.org. The relative scarcity of direct synthetic reports for 4-Benzoyl-1H-indole suggests that current routes might be indirect, low-yielding, or produce mixtures of isomers, necessitating further research into optimized methodologies.

Future Research: Future endeavors should prioritize the development of highly regioselective and efficient synthetic routes to this compound. This includes exploring advanced catalytic strategies, such as transition-metal-catalyzed C-H activation and direct benzoylation at the C4 position. Investigating milder, greener synthetic approaches, potentially utilizing photoredox catalysis or biocatalysis, could lead to more sustainable and atom-economical pathways. Furthermore, the application of flow chemistry techniques could offer enhanced control over reaction parameters, improve scalability, and facilitate the synthesis of analogues with diverse substituents. Research focused on directed metallation or electrophilic substitution strategies specifically targeting the C4 position will be critical for efficient access to this compound and its derivatives.

Advanced Computational Modeling for Predictive Chemistry

Current Status: Computational chemistry plays a pivotal role in modern chemical research, aiding in the prediction of molecular properties, reactivity, and potential applications. For this compound, initial computational data, including predicted physicochemical properties like LogP and molecular weight, are becoming available uni.lu. Related compounds also provide computed descriptors such as Topological Polar Surface Area (TPSA) and rotatable bond counts nih.govchemscene.com, offering a foundational understanding of their molecular characteristics.

Future Research: Advanced computational modeling techniques, including Density Functional Theory (DFT), are essential for a comprehensive understanding of this compound. DFT calculations can elucidate its electronic structure, predict frontier molecular orbital energies (HOMO/LUMO), and forecast spectroscopic signatures (e.g., UV-Vis absorption, NMR spectra), which are crucial for characterization and predicting its behavior in various environments. Molecular dynamics (MD) simulations can provide insights into its conformational flexibility, stability, and potential interactions with biological targets or material matrices. Developing quantitative structure-property relationship (QSPR) models based on these computed properties could accelerate the discovery of derivatives with optimized characteristics for specific applications, whether in medicinal chemistry or materials science.

Data Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | TPSA (Ų) | Rotatable Bonds | Source |

| This compound | C15H11NO | 221.26 | 4.1 | N/A | N/A | uni.lu |

| tert-butyl this compound-1-carboxylate | C20H19NO3 | 321.37 | 4.6 | 48.3 | 4 | nih.gov |

| Methyl 1-(4-fluorobenzoyl)-1H-indole-3-carboxylate | C17H12FNO3 | 297.28 | 3.26 | 48.3 | 2 | chemscene.com |

| 3-Benzoylindole | C15H11NO | 221.25 | 2.92 | N/A | N/A | chemeo.com |

| 1-Benzoyl-1H-indole | C15H11NO | 221.26 | N/A | N/A | N/A | chemsynthesis.com |

Integration of this compound in Next-Generation Functional Materials

Current Status: While indole derivatives are extensively explored for their significant pharmacological activities biosynth.comnrfhh.comresearchgate.netnih.govjetir.org, their integration into advanced functional materials is an area ripe for investigation. The inherent aromaticity and electron-rich nature of the indole core, combined with the electronic and photophysical properties of the benzoyl moiety, suggest that this compound could serve as a valuable building block in materials science. General research on nitrogen heterocycles highlights their utility in organic electronics, sensing, and polymer chemistry openmedicinalchemistryjournal.com.

Future Research: Future research should focus on elucidating the optoelectronic and photophysical properties of this compound. This includes exploring its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), by leveraging its π-conjugated system for charge transport and light absorption/emission. Investigations into its fluorescence characteristics could pave the way for applications in bioimaging, fluorescent probes, or chemosensors. Furthermore, incorporating the this compound scaffold into polymeric architectures or supramolecular assemblies could lead to the development of novel functional materials with tailored properties for diverse technological applications, such as smart coatings or advanced sensors. Understanding its solid-state packing and intermolecular interactions will be crucial for designing efficient solid-state devices.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Benzoyl-1H-indole, and how can reaction conditions be optimized for yield and purity?

- Methodology : A common approach involves Friedel-Crafts acylation of indole using benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Solvent choice (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical to minimize side reactions like over-acylation or decomposition. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the benzoyl group’s presence (e.g., aromatic proton signals at δ 7.5–8.5 ppm and carbonyl carbon at ~190 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₁₁NO: [M+H]⁺ = 222.0913) .

- FT-IR : A strong carbonyl stretch (~1660 cm⁻¹) confirms the benzoyl moiety .

Q. How does the benzoyl group at the 4-position influence the compound’s reactivity in electrophilic substitution reactions?

- Methodology : The electron-withdrawing benzoyl group deactivates the indole ring, directing electrophiles (e.g., nitration, halogenation) to the less deactivated positions (e.g., 5- or 6-position). Comparative studies with unsubstituted indole show reduced reaction rates, requiring stronger electrophiles or elevated temperatures .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (FMOs) to identify reactive sites. For example, Suzuki-Miyaura coupling at the 3-position may be favored due to lower activation energy, validated experimentally using Pd(PPh₃)₄ and aryl boronic acids .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- SAR Analysis : Compare substituent effects (e.g., 4-benzoyl vs. 4-fluoro derivatives) on target binding using in vitro assays (e.g., enzyme inhibition) .

- Meta-Analysis : Re-evaluate assay conditions (e.g., cell lines, concentrations) across studies to identify protocol-dependent variability .

Q. How do steric and electronic effects of the benzoyl group impact catalytic applications (e.g., in asymmetric synthesis)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。